1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-10-4-8-6-5(7(10)12)3-9-11(6)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQKQWMEXZGTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277277 | |
| Record name | 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-54-3 | |
| Record name | MLS002637572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optimized Protocol
-
Reagents : Methyl 5-amino-3-(arylamino)-1H-pyrazole-4-carboxylate, trimethyl orthoformate, benzylamine.
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Conditions : Ethanol solvent, microwave irradiation at 160°C for 55 minutes.
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Yield : 83% for 5-benzyl-3-phenylaminopyrazolo[3,4-d]pyrimidin-4-one.
Table 1: Optimization of Microwave-Assisted Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 160 | 35 | 10 |
| 2 | Acetonitrile | 160 | 35 | 66 |
| 3 | Ethanol | 160 | 55 | 83 |
This method’s advantages include rapid reaction times (<1 hour) and avoidance of chromatographic purification, as products precipitate directly. For 1,5-dimethyl derivatives, substituting benzylamine with methylamine or employing pre-methylated pyrazole precursors could achieve the desired substitution pattern.
Alkylation of Pyrazolo[3,4-d]pyrimidin-4-ol Intermediates
Post-condensation alkylation is critical for introducing methyl groups at positions 1 and 5. A study on analogous compounds used phase-transfer catalysis to alkylate 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with methyl iodide in DMF, yielding 1,5-dimethyl derivatives.
Alkylation Procedure
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Substrate : 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
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Alkylating Agent : Methyl iodide (2 equivalents).
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Conditions : DMF solvent, room temperature, 12 hours.
Mechanistic Insight : The reaction proceeds via SN2 nucleophilic substitution , where the deprotonated pyrimidin-4-ol oxygen attacks the methyl iodide. Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity by shuttling ions between aqueous and organic phases.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Pyrazolo[3,4-d]pyrimidin-4-one Synthesis
The microwave method offers superior efficiency but requires access to microwave synthesizers. Conversely, alkylation is accessible for labs without advanced instrumentation but depends on pre-synthesized intermediates.
Chemical Reactions Analysis
Chemical Reactions Involving 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
While specific chemical reactions involving this compound are not extensively documented, related compounds undergo various transformations:
Alkylation Reactions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl Iodide, Propargyl Bromide | DMF, Room Temperature | Alkylated Pyrazolo[3,4-d]pyrimidines |
These reactions introduce alkyl groups into the pyrazolo[3,4-d]pyrimidine structure, enhancing its biological activity .
Condensation Reactions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Condensation | Aromatic Aldehydes | Acetic Acid, Reflux | Benzylideneamino Derivatives |
These reactions form derivatives with potential biological applications by introducing aromatic groups .
Cyclization Reactions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Cyclization | Hydrazine Hydrate | N-Butanol, Reflux | Pyrazolo[3,4-d]pyrimidin-4-ones |
These reactions are crucial for forming the pyrimidine ring in pyrazolo[3,4-d]pyrimidines .
Analytical Techniques for Characterization
The structure and properties of this compound are typically characterized using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure by analyzing proton and carbon environments.
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Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.
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X-ray Crystallography : Offers precise structural information, including bond lengths and angles.
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Density Functional Theory (DFT) Calculations : Useful for predicting molecular properties and interactions .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. For instance, a study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that showed significant cytotoxic effects against various cancer cell lines. These compounds potentially act by inhibiting specific kinases involved in cancer progression .
Enzyme Inhibition
1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated for its ability to inhibit certain enzymes. In particular, it has shown activity against protein kinases and phosphodiesterases, which are critical targets in the treatment of various diseases including cancer and inflammatory disorders .
Material Science Applications
Fluorescent Probes
Recent advancements have explored the use of pyrazolo[3,4-d]pyrimidine derivatives as fluorescent probes. These compounds can be utilized in biological imaging due to their favorable photophysical properties. The ability to modify their structure allows for tuning their fluorescence characteristics for specific applications in cellular imaging and diagnostics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Tigreros et al. (2020) | Anticancer Activity | Identified pyrazolo[3,4-d]pyrimidine derivatives with significant cytotoxicity against HeLa cells. |
| ResearchGate Publication | Enzyme Inhibition | Demonstrated binding affinity of synthesized derivatives to central benzodiazepine receptors. |
| RSC Publishing (2020) | Fluorescent Probes | Developed a family of pyrazolo[1,5-a]pyrimidines with high quantum yields and photostability for use in biological imaging. |
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate kinase activity makes it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Derivatives
Antitumor Activity
- 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound A) : Displays IC₅₀ values in the mM range against tumor cell lines, with chlorinated derivatives showing enhanced activity .
- 1,5-Dimethyl derivative : Increased lipophilicity may improve cellular uptake, though specific IC₅₀ data are pending .
Anti-Inflammatory and Ulcerogenic Effects
- 5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2-ylidene]amino}-6-methyl-1-phenyl derivative (11e): Exhibits anti-inflammatory activity comparable to indomethacin (carrageenan-induced edema test) with minimal ulcerogenicity .
Enzyme Inhibition
- PDE9 Inhibition : PF-04447943 (a 6-substituted analog) enhances cognitive function in rodents, suggesting CNS applicability .
Key Differentiators and Therapeutic Implications
- Synthetic Flexibility : Chloromethyl intermediates (e.g., 4-chloro-6-(chloromethyl)-1-methyl derivative) enable diverse functionalization for tailored bioactivity .
- Safety Profile : Derivatives like 11e demonstrate reduced ulcerogenicity compared to traditional NSAIDs, suggesting improved therapeutic windows .
Biological Activity
1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (commonly referred to as 1,5-DMP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, focusing on its antitubercular activity, anticancer properties, and other pharmacological effects.
Chemical Structure and Properties
1,5-DMP has the molecular formula and is characterized by a pyrazolo[3,4-d]pyrimidine core. The structure can be represented as follows:
- IUPAC Name : this compound
- SMILES Notation : CN1C=[N]=C2C@HC=NN2C
- Molecular Weight : 163.17 g/mol
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. In particular:
- A derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 0.02 μg/mL against Mycobacterium tuberculosis, outperforming traditional drugs like isoniazid . This suggests that modifications to the pyrazolo framework can enhance its efficacy against tuberculosis.
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anticancer potential:
- Research indicates that these compounds exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
Enzymatic Inhibition
The biological activity of 1,5-DMP extends to enzymatic inhibition:
- Compounds within this class have been identified as inhibitors of specific enzymes involved in various metabolic pathways. This includes potential applications in targeting cancer metabolism and other diseases .
Study 1: Antitubercular Screening
In a comprehensive screening of novel dihydropyrazolo derivatives synthesized via a modified Biginelli reaction, compound 4g (a close analogue to 1,5-DMP) exhibited significant antimycobacterial activity. The study utilized various characterization techniques including IR and NMR spectroscopy to confirm the structure and activity .
| Compound | MIC (μg/mL) | Comparison Drug |
|---|---|---|
| 4g | 0.02 | Isoniazid |
Study 2: Anticancer Activity
A study focused on the anticancer effects of pyrazolo[3,4-d]pyrimidines revealed that certain derivatives could significantly reduce viability in HeLa cells. The mechanism involved apoptosis induction through caspase activation pathways .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 20 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
